Prindamine

Catalog No.
S540194
CAS No.
21489-22-5
M.F
C21H27N
M. Wt
293.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prindamine

CAS Number

21489-22-5

Product Name

Prindamine

IUPAC Name

3-(3,3-dimethyl-1-phenyl-2H-inden-1-yl)-N-methylpropan-1-amine

Molecular Formula

C21H27N

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C21H27N/c1-20(2)16-21(14-9-15-22-3,17-10-5-4-6-11-17)19-13-8-7-12-18(19)20/h4-8,10-13,22H,9,14-16H2,1-3H3

InChI Key

WIHSDUPAYPXRSA-UHFFFAOYSA-N

SMILES

CC1(CC(C2=CC=CC=C21)(CCCNC)C3=CC=CC=C3)C

Solubility

Soluble in DMSO

Synonyms

3,3-dimethyl-1-(3-methylaminopropyl)-1-phenylindan, LU 3-049, N,3,3-trimethyl-1-phenyl-1-indanpropylamine, prindamine, prindamine hydrochloride

Canonical SMILES

CC1(CC(C2=CC=CC=C21)(CCCNC)C3=CC=CC=C3)C

Description

The exact mass of the compound 3,3-Dimethyl-1-(3-methylaminopropyl)-1-phenylindan is 293.2143 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Prindamine is a chemical compound classified as a selective serotonin reuptake inhibitor (SSRI) and is primarily recognized for its pharmacological effects on neurotransmitter systems. It is structurally related to tricyclic antidepressants, which are known to influence serotonin and norepinephrine pathways in the brain. Prindamine has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders.

Typical of its class. Notably, it can participate in:

  • Dehydration Reactions: When treated with sulfuric acid, prindamine can undergo dehydration to yield indene derivatives.
  • Condensation Reactions: It can react with compounds like ethyl acetoacetate to form fused tetrahydropyran derivatives, showcasing its versatility in organic synthesis .

The synthesis of prindamine typically involves several steps:

  • Starting Materials: The synthesis begins with appropriate precursors that contain the necessary functional groups.
  • Dehydration: The initial step often involves dehydration using strong acids like sulfuric acid to form indene derivatives.
  • Condensation: Subsequent reactions may involve condensation with other compounds to build the desired tricyclic structure.
  • Purification: The final product is purified using standard techniques such as crystallization or chromatography.

These methods emphasize the compound's adaptability in synthetic organic chemistry .

Prindamine has potential applications primarily in the field of psychiatry due to its antidepressant properties. Its ability to modulate serotonin levels makes it a candidate for treating:

  • Major Depressive Disorder
  • Generalized Anxiety Disorder
  • Panic Disorder

Furthermore, ongoing research may explore its utility in other psychiatric conditions, expanding its therapeutic repertoire .

Studies on prindamine have focused on its interactions with various neurotransmitter systems. Key findings include:

  • Synergistic Effects: When combined with other antidepressants or anxiolytics, prindamine may enhance therapeutic outcomes.
  • Side Effect Profile: Understanding its interaction with serotonin and norepinephrine pathways helps delineate potential side effects, including serotonin syndrome when used in conjunction with other serotonergic agents .

Prindamine shares structural and functional similarities with several other compounds in the SSRI class and tricyclic antidepressants. Here are some notable comparisons:

Compound NameClassMechanism of ActionUnique Features
PirandamineTricyclic AntidepressantSelective serotonin reuptake inhibitorInvestigated for broader neurochemical effects
DesipramineTricyclic AntidepressantNorepinephrine reuptake inhibitorStronger norepinephrine uptake inhibition
FluoxetineSelective Serotonin Reuptake InhibitorSelectively inhibits serotonin reuptakeFirst SSRI approved; widely studied
SertralineSelective Serotonin Reuptake InhibitorPrimarily inhibits serotonin reuptakeBroader spectrum of action on neurotransmitters

Prindamine's uniqueness lies in its dual action on both serotonin and norepinephrine uptake, which may offer a distinct therapeutic advantage over other SSRIs that primarily target only serotonin pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Exact Mass

293.2143

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

10565-75-0 (hydrochloride)

Dates

Modify: 2024-02-18
1: Hilakivi I, Kovala T, Leppävuori A, Shvaloff A. Effects of serotonin and noradrenaline uptake blockers on wakefulness and sleep in cats. Pharmacol Toxicol. 1987 Mar;60(3):161-6. PubMed PMID: 3473457.
2: Stadaas JO, Aune S, Petersen H. The effect of phthalapromine and prindamine on gastric motility. Scand J Gastroenterol Suppl. 1976;42:127-8. PubMed PMID: 796965.
3: Wulff HR, Soltoft J, Gudmand-Hoyer E, Mollmann KM, Bonnevie O, Hopfner Petersen HE, Fredricson Overo K. A double-blind trial of the symptomatic effect of prindamine in duodenal ulcer patients. Scand J Gastroenterol Suppl. 1976;42:129-31. PubMed PMID: 796966.

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